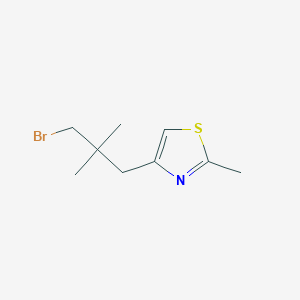

4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole

Description

1,3-Thiazole derivatives are pivotal in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The compound 4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole features a 1,3-thiazole core substituted with a methyl group at position 2 and a 3-bromo-2,2-dimethylpropyl chain at position 3.

Properties

Molecular Formula |

C9H14BrNS |

|---|---|

Molecular Weight |

248.19 g/mol |

IUPAC Name |

4-(3-bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole |

InChI |

InChI=1S/C9H14BrNS/c1-7-11-8(5-12-7)4-9(2,3)6-10/h5H,4,6H2,1-3H3 |

InChI Key |

VDMHNLCNFZTVII-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)CC(C)(C)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole typically involves the reaction of 2-methyl-1,3-thiazole with 3-bromo-2,2-dimethylpropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include debrominated thiazoles and reduced thiazole derivatives.

Scientific Research Applications

4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and thiazole ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The biological and chemical profiles of thiazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Key Observations:

- Bromine Position : The target compound’s bromine is on an aliphatic chain, whereas 2-Bromo-4-phenyl-1,3-thiazole places bromine directly on the thiazole ring. The latter exhibits π-π stacking in its crystal structure, which may improve stability but reduce solubility compared to the target’s flexible side chain.

- Aromatic vs. Aliphatic Substituents : 4-(4-Fluorophenyl)-2-methyl-1,3-thiazole and 4-(5-Bromothiophen-2-yl)-2-methyl-1,3-thiazole have aromatic substituents, likely increasing rigidity and electronic conjugation. In contrast, the target’s aliphatic bromo-dimethylpropyl group may enhance lipid solubility, favoring membrane interaction in antimicrobial applications .

- Synthetic Efficiency : Compound 4g achieves an 88% yield via multi-step synthesis, outperforming the 75% yield of 10 , suggesting substituent complexity impacts reaction efficiency.

Physicochemical Properties

- Lipophilicity : The bromo-dimethylpropyl chain in the target compound likely increases logP (lipophilicity) relative to phenyl or thiophenyl analogs, impacting pharmacokinetics.

- Thermal Stability : 2-Bromo-4-phenyl-1,3-thiazole has a melting point of 327–328 K, suggesting high stability due to aromatic stacking. The target compound’s aliphatic chain may lower its melting point, favoring solubility.

Biological Activity

4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole is a thiazole derivative notable for its potential biological activities, particularly in antimicrobial and anticancer domains. Characterized by a thiazole ring and a bromo-substituted alkyl chain, this compound exhibits unique electronic and steric properties that may enhance its interaction with biological targets.

- Molecular Formula : C₁₁H₁₄BrN₂S

- Molecular Weight : 232.18 g/mol

- Structure : The compound features a five-membered thiazole ring containing sulfur and nitrogen, combined with a bulky 3-bromo-2,2-dimethylpropyl group.

Synthesis

The synthesis of 4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole typically involves:

- Reagents : Sodium azide, hydrogen peroxide, lithium aluminum hydride.

- Conditions : Conducted in aprotic solvents like dimethylformamide (DMF) at elevated temperatures with bases such as potassium carbonate.

Antimicrobial Properties

Research indicates that compounds with thiazole rings often exhibit significant antimicrobial properties. For instance:

- Studies have shown that derivatives of thiazole can inhibit the growth of various bacterial strains and fungi. The presence of the bromine atom may enhance the compound's reactivity towards microbial targets.

Anticancer Activity

4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole has been explored for its potential anticancer effects:

- Mechanism of Action : The compound may interact with enzymes involved in cancer cell proliferation or apoptosis pathways. Its ability to modulate enzyme activity could lead to the inhibition of tumor growth.

- Case Studies : In vitro studies have demonstrated that thiazole derivatives can induce cell cycle arrest and apoptosis in cancer cell lines. Specific interactions with the p53-MDM2 pathway have been noted as a potential mechanism for inducing anticancer effects .

Interaction Studies

Understanding the interactions of 4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole at the molecular level is crucial for elucidating its biological effects:

- Targets : The compound may target various enzymes or receptors through mechanisms such as hydrogen bonding or covalent bonding.

- Pathways : It potentially interferes with metabolic pathways and signal transduction processes critical for cell survival and proliferation.

Comparative Analysis with Similar Compounds

A comparative analysis of 4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole with other thiazole derivatives can provide insights into its unique properties:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| 4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole | Yes | Yes | Bromo-substituted for enhanced reactivity |

| 2-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,3-thiazole | Moderate | Limited | Different substitution pattern |

| Thiazole-based anticancer agents | Varies | High | Diverse mechanisms of action |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.